N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound notable for its structural features, including a piperidine ring, an oxolane moiety, and a pyrazine derivative. This compound is classified as an amide due to the presence of the ethanediamide functional group. It has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
This compound falls under the category of pharmaceutical intermediates and organic synthesis reagents. It is structurally related to other compounds used in drug development, particularly those targeting neurological pathways.
The synthesis of N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves several key steps:
The reaction conditions frequently require strong bases such as sodium hydride or potassium tert-butoxide, along with solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions effectively. In industrial settings, continuous flow chemistry techniques may be employed to enhance efficiency and yield .
The molecular formula of N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is , with a molecular weight of 275.39 g/mol. The structure includes:
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O |
| Molecular Weight | 275.39 g/mol |
| IUPAC Name | N-methyl-N-[1-(oxolan-2-ylmethyl)piperidin-4-yl]pyridin-2-amine |
| InChI Key | XNXQKPNGJLGFRV-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1CCN(CC1)CC2CCCO2)C3=CC=CC=N3 |
N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the yield and selectivity of these reactions. For example:
These reactions allow for the modification of functional groups, facilitating further synthetic applications.
The mechanism of action for N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific biological targets, such as receptors or enzymes. The compound may act as a ligand that binds to these targets, modulating their activity and influencing downstream signaling pathways relevant to its pharmacological effects.
While specific physical properties such as density and melting point are not readily available, the compound's stability and reactivity are influenced by its structural components.
The chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 275.39 g/mol |
| Solubility | Soluble in organic solvents (exact solubility not specified) |
These properties indicate potential solubility in organic solvents, which is common for similar organic compounds.
N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:
This compound's unique structure and functional groups make it a valuable asset in various fields of research and development, particularly within medicinal chemistry and pharmaceutical sciences.
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: